4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid
Description
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid (CAS: 1344872-56-5) is an α,β-unsaturated carboxylic acid featuring a methoxyethoxy side chain at position 4 and a methyl group at position 2. Its ethyl ester derivative, ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate (CAS: 1909358-82-2), is a common precursor in synthetic pathways .
Figure 1: Structure of this compound.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(E)-4-(2-methoxyethoxy)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C8H14O4/c1-7(5-8(9)10)6-12-4-3-11-2/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ |
InChI Key |
CKFWPOYCHRMEDZ-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/COCCOC |
Canonical SMILES |
CC(=CC(=O)O)COCCOC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbut-2-enoic acid with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .
Chemical Reactions Analysis
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share core α,β-unsaturated carboxylic acid frameworks but differ in substituents, leading to distinct physicochemical and functional properties:
Physicochemical Properties
- Solubility: The methoxyethoxy group in this compound improves water solubility compared to phenyl-substituted analogs (e.g., 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid) .
- Acidity: The electron-withdrawing carboxylic acid group lowers the pKa (~3–4) relative to ester derivatives (e.g., ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate) .
Pharmaceutical Relevance
- Drug Candidates : Structural analogs like Pc () and HL5 () demonstrate the utility of α,β-unsaturated acids in kinase inhibition or self-assembling drug delivery systems. The target compound’s balance of hydrophilicity and stability makes it a candidate for similar applications .
- Metabolic Stability : The methoxyethoxy group may reduce metabolic degradation compared to methoxy-phenyl analogs, as seen in compounds like SY210844 () .
Key Research Findings
- Synthetic Routes : The ethyl ester precursor (CAS: 1909358-82-2) is synthesized via condensation reactions, followed by hydrolysis to yield the acid .
- Spectroscopic Data : NMR and HRMS analyses confirm the structure of related compounds (e.g., 5l in ), highlighting methodologies applicable to the target acid .
Biological Activity
4-(2-Methoxyethoxy)-3-methylbut-2-enoic acid, a compound with a unique chemical structure, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 200.27 g/mol. The compound features a methoxyethoxy group attached to a 3-methylbut-2-enoic acid backbone, which contributes to its reactivity and potential applications in various biological systems.
Biological Activity Overview
Preliminary investigations suggest that this compound may interact with various enzymes and receptors, influencing metabolic pathways. Its structural similarities to other bioactive compounds indicate potential for diverse biological effects.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with receptors that mediate physiological responses, potentially affecting processes such as inflammation or cell proliferation.
Comparative Analysis
A comparison of structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| Ethyl 3-methylbut-2-enoate | 638-10-8 | 0.93 | Commonly used as an intermediate in organic synthesis |
| (E)-4-Ethoxy-4-oxobut-2-enoic acid | 2459-05-4 | 0.89 | Contains an ethoxy group; used in synthetic pathways |
| Ethyl 2-cyclobutylideneacetate | 27741-65-7 | 0.84 | Unique cyclic structure; offers different reactivity profiles |
| 5-Methyl-2-propene-1,2-diol | 105-76-0 | 0.86 | A diol that may exhibit different solubility characteristics |
Case Studies
While specific case studies on the biological activity of this compound are scarce, related research provides valuable insights:
- Antitumor Activity : A study on derivatives of similar compounds demonstrated selective cytotoxicity against various cancer cell lines, indicating a potential pathway for further investigation into the antitumor properties of this compound .
- Antifungal Properties : Research on bioactive metabolites from lactic acid bacteria suggests that organic acids can inhibit fungal growth. This highlights the potential for exploring antifungal properties of compounds like this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
